molecular formula C12H18ClNO B3109510 3-(m-Tolyl)piperidin-3-ol hydrochloride CAS No. 173447-90-0

3-(m-Tolyl)piperidin-3-ol hydrochloride

Cat. No.: B3109510
CAS No.: 173447-90-0
M. Wt: 227.73 g/mol
InChI Key: UNDDDVVLBSSKMX-UHFFFAOYSA-N
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Description

3-(m-Tolyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)piperidin-3-ol hydrochloride involves the formation of the piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Various synthetic methods can be employed to produce this compound, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using cost-effective and efficient processes. These methods often utilize metal-catalyzed reactions and other advanced techniques to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)piperidin-3-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodosylbenzene for oxidation and various metal catalysts for other reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation with iodosylbenzene can produce 2-pyrrolidinone, while reactions with other reagents can yield different functionalized derivatives .

Scientific Research Applications

3-(m-Tolyl)piperidin-3-ol hydrochloride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing various complex molecules . Additionally, this compound is used in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways . This compound can modulate the activity of neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system, which is crucial for its potential antidepressant effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(m-Tolyl)piperidin-3-ol hydrochloride include other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine ring structure but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the m-tolyl group.

Properties

IUPAC Name

3-(3-methylphenyl)piperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-2-5-11(8-10)12(14)6-3-7-13-9-12;/h2,4-5,8,13-14H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDDDVVLBSSKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCNC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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